(3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-6-CHLORO-1,3-DIHYDRO-2H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-6-CHLORO-1,3-DIHYDRO-2H-INDOL-2-ONE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH). The resulting product is then purified through recrystallization to obtain the desired indole derivative .
Chemical Reactions Analysis
Indole derivatives, including 3-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-6-CHLORO-1,3-DIHYDRO-2H-INDOL-2-ONE, undergo various chemical reactions. These reactions include:
Oxidation: Indole derivatives can be oxidized to form oxindoles or isatins using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of indole derivatives can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of indolines.
Substitution: Electrophilic substitution reactions are common in indole chemistry due to the electron-rich nature of the indole ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives have shown promise in biological studies due to their ability to interact with various biological targets. This compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Indole derivatives are known for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities. This compound may be explored for its potential use in drug development.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-6-CHLORO-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
3-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-6-CHLORO-1,3-DIHYDRO-2H-INDOL-2-ONE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Properties
Molecular Formula |
C17H10BrClN2O |
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Molecular Weight |
373.6 g/mol |
IUPAC Name |
(3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1H-indol-2-one |
InChI |
InChI=1S/C17H10BrClN2O/c18-10-1-4-15-13(6-10)9(8-20-15)5-14-12-3-2-11(19)7-16(12)21-17(14)22/h1-8,20H,(H,21,22)/b14-5+ |
InChI Key |
ITRSKGOMKGHMGT-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC\2=C(C=C1Cl)NC(=O)/C2=C/C3=CNC4=C3C=C(C=C4)Br |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2=CC3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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